molecular formula C20H18ClN3O2S2 B5009108 N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Cat. No.: B5009108
M. Wt: 432.0 g/mol
InChI Key: BISXSRHXIWKSIP-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S2/c1-12(2)26-16-5-3-4-14(10-16)18(25)23-19(27)24-20-22-17(11-28-20)13-6-8-15(21)9-7-13/h3-12H,1-2H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISXSRHXIWKSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-(propan-2-yloxy)benzoyl chloride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide
  • N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide

Uniqueness

N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-(propan-2-yloxy)benzamide stands out due to its specific substituents, which enhance its biological activity and specificity. The presence of the 4-chlorophenyl group contributes to its unique pharmacological profile .

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